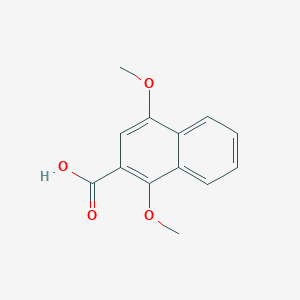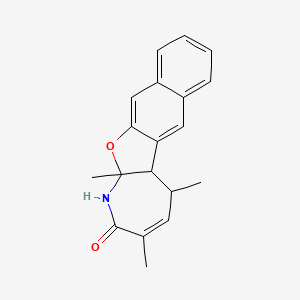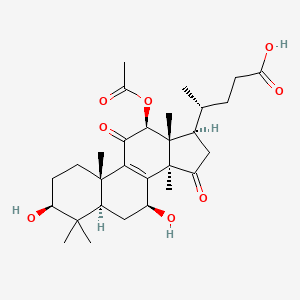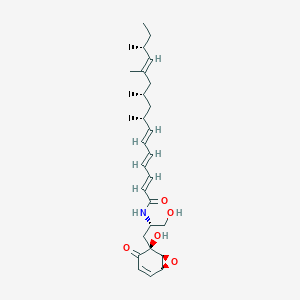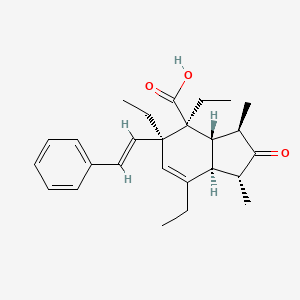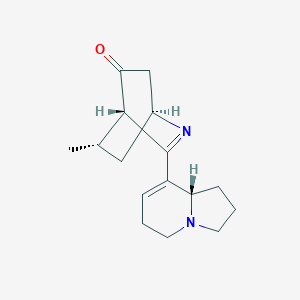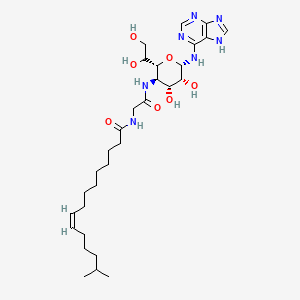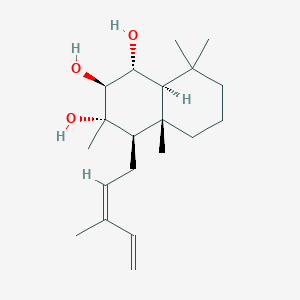
Sodium-23
Vue d'ensemble
Description
Sodium-23 atom is the stable isotope of sodium with relative atomic mass 22.989770, 100 atom percent natural abundance and nuclear spin 3/2.
Applications De Recherche Scientifique
Biomedical Imaging and Diagnosis
Sodium-23 (Na) has been effectively utilized in Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) studies. Na MRI is a quantitative method that determines sodium content in tissues and organs in vivo, showing promise in diagnosing various conditions including brain tumors, breast cancer, stroke, multiple sclerosis, and heart diseases. The technique's sensitivity to sodium concentration changes offers a potential biomarker for malignant tumor diagnosis and prognosis. Despite challenges such as low signal-to-noise ratio, advancements in high magnetic fields, pulse sequences, and hardware capabilities have significantly improved Na MRI's applications in clinical research (Eliav & Navon, 2016), (Sadykhov et al., 2018), (Poku et al., 2020).
Petrophysics
In the field of petrophysics, Na NMR has been suggested as a tracer for brine in reservoir formations. Sodium ions, found exclusively in the aqueous phase, can be detected by time-domain NMR. This method provides a measure of brine volume from the sodium signal amplitude and relaxation time in a single measurement, offering insights into the ionic content of the brine and its properties like viscosity (Mitchell, 2016).
Neurological Research
Na is crucial in various signal transmission processes in neuronal cells. Information on sodium distribution in the brain using Na MRI provides insights into neuronal health. Advances in multinuclear MR technology have enhanced the diagnosis, prognosis, and clinical monitoring of neurological diseases. Despite challenges such as low signal-to-noise ratio and longer scan times, the development of pulse sequences, RF coils, and sodium compartmentalization techniques have improved Na MRI's applications in brain research (Handa et al., 2022), (Ouwerkerk, 2011).
Musculoskeletal Applications
Na MRI has been used to noninvasively quantify total sodium in human muscle, providing insights into the sodium-potassium pump and perfusion in normal and diseased muscle. It facilitates the understanding of muscle conditions and the role of sodium in exercise and musculoskeletal diseases (Constantinides et al., 2000).
Energy Storage
Na NMR studies have been conducted on sodium-ion batteries, particularly focusing on the state of sodium inserted in hard carbon electrodes. Understanding the behavior of sodium in these batteries is crucial for improving their performance and practical cyclability (Gotoh et al., 2013).
Propriétés
Nom du produit |
Sodium-23 |
|---|---|
Formule moléculaire |
Na |
Poids moléculaire |
22.989769 g/mol |
Nom IUPAC |
sodium-23 |
InChI |
InChI=1S/Na/i1+0 |
Clé InChI |
KEAYESYHFKHZAL-IGMARMGPSA-N |
SMILES isomérique |
[23Na] |
SMILES canonique |
[Na] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
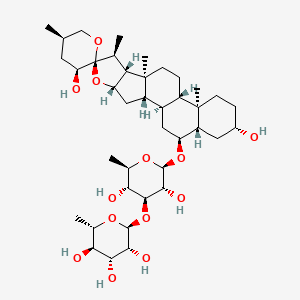
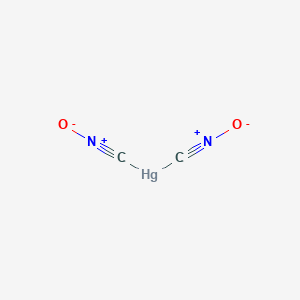
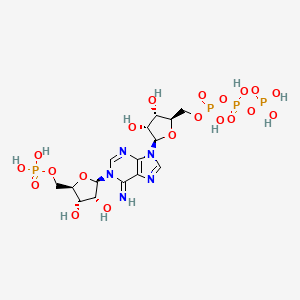
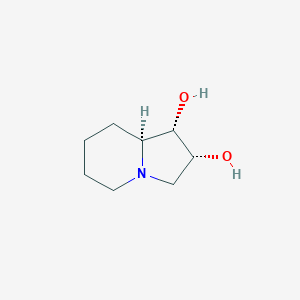
![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)
